molecular formula C11H18O B1609797 4-(Isopropyl)cyclohexadieneethanol CAS No. 93941-69-6

4-(Isopropyl)cyclohexadieneethanol

Cat. No.: B1609797
CAS No.: 93941-69-6
M. Wt: 166.26 g/mol
InChI Key: OFRCGWBLTNNKGZ-UHFFFAOYSA-N
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Description

4-(Isopropyl)cyclohexadieneethanol is a cyclohexadiene derivative featuring an isopropyl substituent at the 4-position and an ethanol (-CH₂CH₂OH) group. The compound’s cyclohexadiene backbone implies partial unsaturation (two double bonds), distinguishing it from fully saturated analogs like 4-isopropylcyclohexanol (C₉H₁₈O, MW 142.24) . Synonyms such as "2-(4-isopropylcyclohexyl)ethanol" or "cyclohexaneethanol, 4-isopropyl-" align with its likely structure .

This suggests that this compound may also find niche applications in perfumery, though specific safety data are unavailable.

Properties

CAS No.

93941-69-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)ethanol

InChI

InChI=1S/C11H18O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3,5,9,12H,4,6-8H2,1-2H3

InChI Key

OFRCGWBLTNNKGZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(CC1)CCO

Canonical SMILES

CC(C)C1=CC=C(CC1)CCO

Other CAS No.

93941-69-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(isopropyl)cyclohexadieneethanol and analogous compounds:

Compound Molecular Formula Functional Groups Ring Saturation Key Applications Safety/Regulatory Notes
This compound Likely C₁₁H₁₈O Alcohol, cyclohexadiene, isopropyl Two double bonds Fragrances, specialty chemicals Limited data; IFRA may apply by analogy
4-Isopropylcyclohexanol C₉H₁₈O Alcohol, cyclohexane, isopropyl Fully saturated Solvents, intermediates No major restrictions reported
2-(4-Methyl-3-cyclohexenyl)isopropyl acetate C₁₂H₂₀O₂ Ester, cyclohexene, isopropyl One double bond Flavoring agents, fragrances Commercial availability via AldrichCPR
4-(Isopropyl)-β-methylcyclohexanethanol C₁₁H₂₂O Alcohol, cyclohexane, isopropyl, β-methyl Fully saturated Fragrances (regulated by IFRA) IFRA usage limits apply
Isopropyl alcohol C₃H₈O Alcohol, isopropyl N/A Disinfectants, solvents Flammable; causes eye irritation

Key Findings:

Structural Impact on Reactivity: The cyclohexadiene backbone in this compound increases reactivity compared to saturated analogs like 4-isopropylcyclohexanol, making it more susceptible to oxidation or Diels-Alder reactions . Esters like 2-(4-methyl-3-cyclohexenyl)isopropyl acetate exhibit lower polarity than alcohols, enhancing their volatility for fragrance applications .

Safety and Regulatory Profiles: While 4-isopropylcyclohexanol lacks significant safety restrictions, β-methylcyclohexanethanol derivatives are subject to IFRA limits (e.g., 0.1–5% in cosmetics) due to sensitization risks . This suggests this compound may require similar precautions.

Applications: Cyclohexadieneethanol’s unsaturated structure could enhance its olfactory profile in fragrances, similar to cyclohexene derivatives used in commercial flavorings . Isopropyl alcohol’s simplicity limits its utility compared to functionalized cyclohexane/cyclohexadiene alcohols, which offer tailored steric and electronic properties .

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